N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide
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Description
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide is a useful research compound. Its molecular formula is C17H23N7O2 and its molecular weight is 357.418. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
N-(2-(((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)amino)-2-oxoethyl)benzamide and its derivatives have been studied for their corrosion-inhibiting properties. In a study by Hu et al. (2016), two benzothiazole derivatives were synthesized and evaluated for their efficiency in inhibiting steel corrosion in an acidic environment. The study found that these compounds provided higher inhibition efficiencies than previously reported inhibitors from the benzothiazole family, suggesting potential applications in corrosion protection (Hu et al., 2016).
Synthesis of Novel Compounds
The chemical structure of this compound lends itself to the synthesis of a variety of novel compounds. Abdel‐Aziz et al. (2008) discussed the synthesis of new pyrazolo[1,5‐a]pyrimidine, 1,2,4‐triazolo[1,5‐a]pyrimidine, pyrido[2,3‐d]pyrimidine, pyrazolo[5,1‐c]‐1,2,4‐triazine, and 1,2,4‐triazolo[5,1‐c]‐1,2,4‐triazine derivatives incorporating a thiazolo[3,2‐a]benzimidazole moiety. Some of these compounds exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz et al., 2008).
Bi-functional Derivatives and Polycondensates
In the field of polymer science, Matsukawa et al. (1980) described the synthesis of bi-functional melamine derivatives related to this compound. These derivatives were utilized in the preparation of polycondensates, indicating potential applications in materials science and engineering (Matsukawa et al., 1980).
DNA Binding Agents
The compound's structure is also pertinent in the synthesis of DNA binding agents. Spychała et al. (1994) reported the synthesis of diaryltriazines, which showed strong binding to DNA sequences and inhibited topoisomerase II, suggesting potential applications in cancer research and therapeutics (Spychała et al., 1994).
Antibacterial and Biofilm Inhibition
The compound and its derivatives have also been studied for their antibacterial properties. Mekky et al. (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, demonstrating significant antibacterial efficacy against various strains and inhibitory activities against biofilms. This research indicates potential applications in the development of new antibacterial agents (Mekky & Sanad, 2020).
Properties
IUPAC Name |
N-[2-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylamino]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N7O2/c1-23(2)16-20-13(21-17(22-16)24(3)4)10-18-14(25)11-19-15(26)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3,(H,18,25)(H,19,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNIJJACXDNTSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)CNC(=O)C2=CC=CC=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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